Furo(3,2-c)quinolin-4(2H)-one, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, (R)-
Description
Reaction Optimization with 1,1-Disubstituted Ethenes
The choice of 1,1-disubstituted ethenes critically influences both yield and regioselectivity. Electron-rich alkenes, such as styrenes or alkyl-substituted ethenes, participate in intermolecular radical addition to 4-hydroxyquinolin-2-ones, followed by intramolecular cyclization. For example:
- Aryl-substituted ethenes (e.g., 4-chlorostyrene) favor the formation of 9b-hydroxy-3,3a,5,9b-tetrahydro-2H-furo[3,2-c]quinolin-4-ones through angular cyclization.
- Alkyl-substituted ethenes (e.g., isobutylene) promote linear cyclization, yielding 3-(2,2-diarylethenyl)quinoline-2,4-diones .
The presence of a 3-substituent on the quinolinone ring further modulates outcomes. 3-Methyl-4-hydroxyquinolin-2-one reacts with styrenes to produce angular tricycles (e.g., araliopsine analogs) in 31–91% yields, whereas unsubstituted quinolinones predominantly form 3,5-dihydro-2H-furo[3,2-c]quinolin-4-ones.
Table 1: Product Distribution Based on Ethene and Quinolinone Substituents
| Quinolinone Substituent | Ethene Type | Major Product | Yield (%) |
|---|---|---|---|
| 3-Methyl | 4-Chlorostyrene | 9b-Hydroxy-tetrahydrofuroquinolinone | 85 |
| None | Isobutylene | 3,5-Dihydrofuroquinolinone | 72 |
| 3-Benzyl | Styrene | 3-(2,2-Diarylethenyl)quinolinedione | 68 |
Data derived from Kumabe et al. (2004) and Rvoukou et al. (2000).
Temperature-Dependent Product Formation Dynamics
Reaction temperature governs the stability of Mn(III) intermediates and radical propagation efficiency. Standard conditions involve refluxing glacial acetic acid (~118°C), which ensures:
- Radical initiation : Mn(III) acetate undergoes homolytic cleavage to generate Mn(II) and acetate radicals, abstracting hydrogen atoms from ethenes.
- Suppression of side reactions : Elevated temperatures accelerate cyclization over competing peroxide formation or oxidative degradation.
Lower temperatures (<80°C) result in incomplete consumption of Mn(III), leading to mixtures of uncyclized intermediates. Conversely, exceeding 130°C risks decomposition of Mn(III) to Mn(II) and MnO₂, as observed in thermogravimetric studies.
Copper(II) Acetate Co-Oxidant Effects on Cyclization Pathways
The provided literature does not explicitly investigate copper(II) acetate [Cu(OAc)₂] as a co-oxidant in Mn(III)-mediated furoquinolinone synthesis. However, analogous oxidative cyclizations suggest potential roles for Cu(II):
- Electron transfer mediation : Cu(II) could regenerate Mn(III) from Mn(II), sustaining radical chain propagation.
- Lewis acid catalysis : Coordination to ethenes or quinolinones might preorganize substrates for cyclization.
Experimental validation of these hypotheses remains absent in the context of furo[3,2-c]quinolin-4(2H)-one synthesis. Current protocols rely solely on Mn(III) acetate without co-oxidants.
Properties
CAS No. |
60354-62-3 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2R)-2-(2-hydroxypropan-2-yl)-5-methyl-2,3-dihydrofuro[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C15H17NO3/c1-15(2,18)12-8-10-13(19-12)9-6-4-5-7-11(9)16(3)14(10)17/h4-7,12,18H,8H2,1-3H3/t12-/m1/s1 |
InChI Key |
CHFLECGFLPRCNV-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(O1)C3=CC=CC=C3N(C2=O)C)O |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C3=CC=CC=C3N(C2=O)C)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Tandem Cyclization for Furoquinolone Core Formation
The acid-catalyzed reaction between 4-hydroxyquinolin-2(1H)-ones and propargylic alcohols provides a versatile route to furo[3,2-c]quinolones. In a representative procedure, 4-hydroxy-1-methylquinolin-2(1H)-one reacts with secondary propargylic alcohols under p-TsOH·H₂O catalysis in 1,2-dichloroethane (DCE) at 84°C, yielding furo[3,2-c]quinolones via Friedel–Crafts alkylation followed by 5-exo-dig cyclization . This method favors the formation of the furan ring over pyran derivatives when electron-deficient propargylic alcohols are employed.
For the target compound, substituting the propargylic alcohol with a 2-methyl-3-hydroxybut-1-yn-3-ol derivative could introduce the 1-hydroxy-1-methylethyl group. However, the reaction’s stereochemical outcome remains substrate-dependent, necessitating chiral auxiliaries or asymmetric catalysis to achieve the (R)-configuration. A gram-scale synthesis demonstrated scalability, with product 3a isolated in 78% yield after column chromatography .
Thermal Rearrangement of Allyl Quinolinyl Ethers
An alternative route involves the synthesis of allyl quinolinyl ethers followed by thermal rearrangement. The sodium salt of quinolin-6-ol reacts with allyl bromides in dry DME under NaH, forming allyl ether intermediates . Subsequent microwave-assisted heating at 175°C induces Claisen rearrangement, generating γ,δ-unsaturated ketones, which undergo acid-catalyzed cyclization to furo[3,2-f]quinolines.
Adapting this method for the 3,2-c isomer requires starting with 4-hydroxyquinolin-2(1H)-one and allyl bromides bearing the 1-hydroxy-1-methylethyl moiety. For example, treating 4-hydroxy-1-methylquinolin-2(1H)-one with 2-(bromomethyl)-3-hydroxybut-1-ene could yield the desired substituents. The cyclization step using H₂SO₄ at 100°C achieves ring closure but may require chiral resolution to isolate the (R)-enantiomer .
Cyclodehydration Using Polyphosphoric Acid (PPA)
Cyclodehydration of bis-quinolinylidenes in PPA offers a third pathway. 4-Hydroxyquinolin-2(1H)-one reacts with glyoxals to form 3,3’-acetonylidenebisquinolinones, which undergo PPA-mediated cyclization at 120°C to furnish furo[3,2-c]quinolin-4-ones . This method efficiently constructs the fused furan ring but faces challenges in introducing bulky substituents like 1-hydroxy-1-methylethyl due to steric hindrance during the bis-quinolinylidene formation.
Modifying the glyoxal component to incorporate a methyl-hydroxyethyl group (e.g., 2-hydroxy-2-methylpentanedial) could theoretically yield the target substituents. However, the reaction’s high temperatures (120°C) may degrade sensitive hydroxyl groups, necessitating protective group strategies .
Stereochemical Control for the (R)-Configuration
Achieving enantiomeric excess in the 1-hydroxy-1-methylethyl side chain requires asymmetric synthesis or post-synthetic resolution. None of the reviewed methods explicitly address stereochemistry, suggesting three potential strategies:
-
Chiral Catalysis : Employing Cu(OTf)₂ with chiral ligands (e.g., bisoxazolines) during the propargylic alkylation step to induce asymmetry .
-
Kinetic Resolution : Using enantioselective enzymes or chiral stationary phases during chromatographic purification.
-
Diastereomeric Crystallization : Introducing a chiral auxiliary (e.g., menthol ester) prior to cyclization, followed by cleavage.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield | Stereochemical Control |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | Propargylic alcohols, 4-hydroxyquinolinones | p-TsOH·H₂O, DCE, 84°C | 60–85% | Limited; requires chiral catalysts |
| Thermal Rearrangement | Allyl bromides, quinolinols | Microwave, H₂SO₄, 100°C | 40–70% | Not reported |
| PPA Cyclodehydration | Bis-quinolinylidenes | PPA, 120°C | 30–55% | None |
The acid-catalyzed route offers the highest yields and functional group tolerance, making it the most viable for scaling. However, integrating stereochemical control remains a critical gap.
Chemical Reactions Analysis
Types of Reactions
Furo(3,2-c)quinolin-4(2H)-one, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that furo[3,2-c]quinolines exhibit significant anticancer properties. For instance, a study reported that certain derivatives of furo[3,2-c]quinoline showed potent antiproliferative effects against various cancer cell lines, including renal and melanoma cells. The compound with a free hydroxyl group at the C5 position on the benzofuran ring displayed the highest activity with an IC50 value of 0.12 μM against MV-4-11 leukemia cells, indicating its potential as a therapeutic agent in cancer treatment .
Neuroprotective Effects
The neuroprotective capabilities of furo[3,2-c]quinolines have also been explored. Some compounds within this class were found to protect neuronal cells from oxidative stress and apoptosis, suggesting their potential in treating neurodegenerative diseases .
Antimicrobial Activity
Furo[3,2-c]quinolines have shown promising antimicrobial activity against various pathogens. Studies indicated that these compounds could inhibit bacterial growth, making them candidates for developing new antibiotics .
Antileukemia Activity Study
A detailed investigation into the antileukemia activity of furo[3,2-c]quinoline derivatives revealed that compounds with specific hydroxyl substitutions exhibited significantly higher selectivity towards cancer cells compared to normal cells. This selectivity index was calculated by comparing IC50 values in cancer cell lines versus normal peripheral blood mononuclear cells (PBMCs) .
Neuroprotection Mechanism Exploration
In a study focusing on neuroprotection, certain furo[3,2-c]quinoline derivatives were tested for their ability to prevent neuronal cell death induced by oxidative stress. The results indicated that these compounds could modulate cellular pathways involved in apoptosis and inflammation, highlighting their therapeutic potential in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of Furo(3,2-c)quinolin-4(2H)-one, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, ®- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its 2-(1-hydroxy-1-methylethyl) and 5-methyl substituents. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Hydrophilicity: The hydroxyl group in the target compound likely increases water solubility compared to non-hydroxylated analogs like 3,5-dimethyl derivatives. This contrasts with glycosylated compounds (), where sugar moieties further enhance hydrophilicity .
- Thermal Stability : Melting points (mp) for related compounds range from 223–233°C (), suggesting moderate stability under physiological conditions .
Biological Activity
Furo(3,2-c)quinolin-4(2H)-one is a compound that belongs to the furoquinoline class of heterocycles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Furo(3,2-c)quinolin-4(2H)-one is characterized by a fused quinoline and furan ring system. Its structure can be represented as follows:
The presence of various functional groups in its structure contributes to its biological activity.
Anticancer Activity
Research indicates that furo[3,2-c]quinolone derivatives exhibit significant anticancer properties. For instance, compounds derived from this class have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain derivatives demonstrated IC50 values in the low micromolar range against leukemia cells (MV-4-11), indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Furo[3,2-c]quinolone Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 2e | MV-4-11 | 0.12 | 79.5 |
| 2q | MV-4-11 | 0.24 | Not reported |
The selectivity index (SI) indicates that these compounds are significantly less toxic to normal cells compared to cancer cells.
Antimicrobial Activity
Furo[3,2-c]quinolone derivatives have also been evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi, contributing to their potential use in treating infections .
Table 2: Antimicrobial Activity of Selected Furo[3,2-c]quinolone Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
The biological activities of furo[3,2-c]quinolone derivatives can be attributed to several mechanisms:
- Inhibition of DNA Topoisomerases : Some derivatives have been identified as potential inhibitors of topoisomerase II, an enzyme critical for DNA replication and transcription .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
- Antioxidant Properties : Certain furoquinolone derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
Case Study 1: Antileukemia Activity
A recent study synthesized several benzofuro[3,2-c]quinolines and assessed their antileukemia activity. Among the tested compounds, one derivative with a hydroxyl group at the C5 position showed remarkable efficacy with an IC50 value of 0.12 µM against MV-4-11 cells. This compound's selectivity index was significantly high at 79.5, indicating its preferential toxicity towards cancer cells over normal cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of furo[3,2-c]quinolone derivatives against various pathogens. The results indicated that specific compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 16 to 64 µg/mL depending on the strain tested .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : and provide detailed spectral data for analogous compounds, highlighting characteristic shifts for the furoquinolinone core (e.g., carbonyl signals at δ ~170 ppm in 13C NMR) and the hydroxy-isopropyl group (δ ~1.3 ppm for methyl protons) .
- HRMS : Accurate mass analysis (e.g., ESI-HRMS) confirms molecular formula integrity, with errors < 2 ppm .
- HPLC-PDA : and recommend reversed-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities below 0.4% .
How can researchers optimize reaction yields when introducing the 1-hydroxy-1-methylethyl group?
Advanced Research Focus
The steric hindrance of the 1-hydroxy-1-methylethyl group often leads to low yields. suggests using bulky ligands (e.g., dppf) in Pd-catalyzed couplings to enhance steric tolerance . Alternatively, proposes pre-functionalized intermediates (e.g., pre-installed hydroxy-isopropyl moieties) to bypass challenging late-stage modifications . Kinetic studies under varying temperatures (25–80°C) and solvent polarities (THF vs. DMF) are advised to identify optimal conditions.
What strategies resolve diastereomer formation during the synthesis of fused furoquinolinones?
Advanced Research Focus
Diastereomers arise during cyclization steps (e.g., acid-catalyzed ring closure in ). Crystallization-driven resolution (using ethanol/water mixtures) or dynamic kinetic resolution (chiral acids as catalysts) can isolate the desired (R)-isomer . notes that the (R)-configuration is biologically significant, necessitating rigorous chiral separations .
How can computational methods aid in predicting the compound’s bioactivity or binding modes?
Advanced Research Focus
Docking studies (e.g., AutoDock Vina) and QSAR models can predict interactions with biological targets like dopamine receptors, as implied by ’s focus on functionally selective agonists . DFT calculations (e.g., Gaussian 09) assess the electronic effects of substituents (e.g., methyl vs. hydroxy groups) on reactivity and stability .
What are the key challenges in developing a stability-indicating HPLC method for this compound?
Q. Advanced Research Focus
- Degradation products : The hydroxy group may oxidize under acidic/oxidative conditions, requiring forced degradation studies (e.g., H2O2, UV light) to identify impurities .
- Column selection : recommends phenyl-hexyl columns for separating polar degradation products .
- Mobile phase optimization : Buffered systems (e.g., 0.1% formic acid) improve peak symmetry and resolution for quinolinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
